5-Methanesulfonyl-2-(2-methoxyethoxy)aniline
Overview
Description
5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a chemical compound with the CAS number 1154235-68-3 . It is also available in the form of a hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C10H15NO4S . It contains a total of 38 atoms; 19 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
Synthesis Applications
Methanesulfonyl compounds are integral in the synthesis of complex molecules. For example, a study by An et al. (2014) developed a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines, showcasing a radical process that includes an intramolecular 5-exo-cyclization and insertion of sulfur dioxide, leading to the formation of methanesulfonohydrazides in good yields An, D. Zheng, & J. Wu, 2014. Similarly, Rosen et al. (2011) reported a mild Pd-catalyzed N-arylation of methanesulfonamide, presenting a method that avoids potentially genotoxic reagents and byproducts, applicable in the synthesis of complex molecules like dofetilide Rosen, J. C. Ruble, T. Beauchamp, & A. Navarro, 2011.
Material Science and Catalysis
In the field of materials science, methanesulfonic acid has been found to be a highly effective catalyst for the synthesis of 2-substituted benzoxazoles, highlighting its catalytic capabilities in facilitating organic reactions Kumar, S. Rudrawar, & A. Chakraborti, 2008. Additionally, methanesulfonic compounds have been utilized in the preparation of high-voltage battery materials, demonstrating their importance in improving the electrochemical performance and stability of energy storage devices Lim, W. Cho, Y.‐J. Kim, & T. Yim, 2016.
Chemical Property Investigations
Research by Yamamoto et al. (2009) on alpha-chloroaldoxime O-methanesulfonates explored their chemical properties and stability, contributing to the understanding of methanesulfonyl derivatives in synthetic chemistry Yamamoto, H. Mizuno, T. Tsuritani, & T. Mase, 2009.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-5-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-14-5-6-15-10-4-3-8(7-9(10)11)16(2,12)13/h3-4,7H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLCLRLPPKIUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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